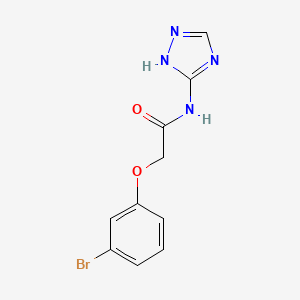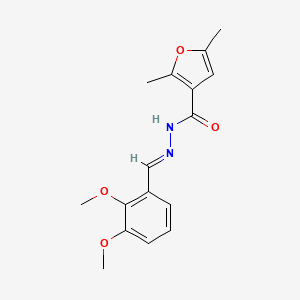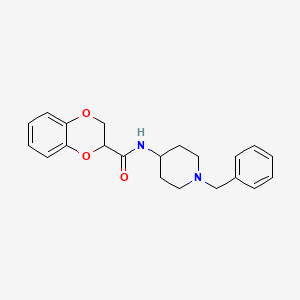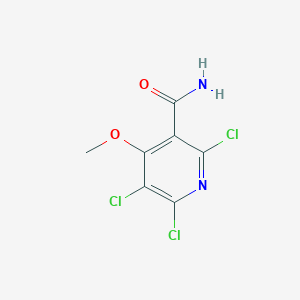![molecular formula C19H27N7O B5571016 (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B5571016.png)
(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tetrazole ring and a hexahydropyrrolo[2,3-c]pyrrole core, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the hexahydropyrrolo[2,3-c]pyrrole core. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the acetylene derivatives . The reaction conditions often require specific catalysts such as Cu(acac)2 or Fe(acac)3/1,2-diaminobenzene .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
3-Nitrosalicylic Acid: Used as a corrosion inhibitor and in the electrodeposition of pyrrole on zinc.
Uniqueness
What sets (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide apart is its unique combination of a tetrazole ring and a hexahydropyrrolo[2,3-c]pyrrole core, which provides it with distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-15-20-21-22-26(15)11-6-10-24-13-16-9-12-25(18(16)14-24)19(27)23(2)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-14H2,1-2H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYJHGWGHKVSTB-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCN2CC3CCN(C3C2)C(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1CCCN2C[C@@H]3CCN([C@@H]3C2)C(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)


![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)

![4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine](/img/structure/B5570981.png)
![N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B5570992.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)


![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)
